REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[I:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](Cl)=[O:13].C1C=CC=CC=1>O1CCCC1>[CH2:1]([NH:8][C:12](=[O:13])[C:11]1[CH:15]=[CH:16][CH:17]=[CH:18][C:10]=1[I:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
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15 mL
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
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Name
|
|
Quantity
|
8 g
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Type
|
reactant
|
Smiles
|
IC1=C(C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
9.1 g
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Type
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reactant
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)NC(C1=C(C=CC=C1)I)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |